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An In-depth Technical Guide on the Leukotriene B4 Receptor 1 (BLT-1)

This guide provides a detailed overview of the expression of Leukotriene B4 Receptor 1 (BLT-
1) across various human tissues. It is intended for researchers, scientists, and drug

development professionals interested in the role of BLT-1 in health and disease. This document

summarizes quantitative expression data, provides detailed experimental protocols for its

detection, and visualizes its key signaling pathways.

Introduction to BLT-1
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory

responses. Its effects are primarily mediated through the high-affinity G protein-coupled

receptor, BLT-1.[1] BLT-1 is predominantly expressed on the surface of leukocytes and plays a

crucial role in their recruitment and activation at sites of inflammation.[1][2] Understanding the

tissue-specific expression and signaling of BLT-1 is critical for the development of targeted

therapeutics for various inflammatory diseases, autoimmune disorders, and cancer.

BLT-1 Expression Across Human Tissues
The expression of BLT-1 is most prominent in immune cells, reflecting its central role in the

immune system. However, its expression can also be detected in other tissues, particularly

under inflammatory conditions.

Quantitative mRNA Expression of LTB4R1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15608164?utm_src=pdf-interest
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0276135
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0276135
https://pmc.ncbi.nlm.nih.gov/articles/PMC1490027/
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the mRNA expression levels of the LTB4R gene, which

encodes for BLT-1, across a range of human tissues. The data is presented in normalized

protein-coding transcripts per million (nTPM) and is sourced from the Genotype-Tissue

Expression (GTEx) project and the Human Protein Atlas.[3] Tissues with high expression are

indicative of a significant physiological role for BLT-1.

Tissue Mean nTPM Data Source

Immune System

Whole Blood 25.8 GTEx, HPA[3]

Spleen 18.9 GTEx, HPA[3]

Lymph Node 11.5 GTEx, HPA[3]

Bone Marrow 10.2 HPA[3]

Tonsil 9.8 HPA[3]

Other Tissues

Lung 5.7 GTEx, HPA[3]

Small Intestine - Terminal

Ileum
4.9 GTEx, HPA[3]

Colon - Transverse 3.5 GTEx, HPA[3]

Liver 2.1 GTEx, HPA[3]

Skin - Sun Exposed (Lower

leg)
1.8 GTEx[3]

Adipose - Subcutaneous 1.7 GTEx, HPA[3]

Stomach 1.6 GTEx, HPA[3]

Heart - Left Ventricle 0.8 GTEx, HPA[3]

Brain - Cortex 0.3 GTEx, HPA[3]

Skeletal Muscle 0.3 GTEx, HPA[3]
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This table presents a selection of tissues. For a comprehensive dataset, please refer to the

GTEx portal and the Human Protein Atlas.[3]

Protein Expression
Immunohistochemical studies have confirmed the membranous and cytoplasmic expression of

BLT-1 in immune cells within various tissues.[4] Notably, high expression is observed in:

Neutrophils: These are among the first responders to sites of inflammation, and BLT-1 is

critical for their migration and activation.[1]

Monocytes and Macrophages: BLT-1 signaling is involved in their recruitment and

inflammatory functions.[1]

T-lymphocytes: BLT-1 is expressed on effector T cells and plays a role in their recruitment to

inflamed tissues.[5][6]

Dendritic Cells: BLT-1 expression is also found on dendritic cells, suggesting a role in

antigen presentation and the initiation of adaptive immune responses.[1]

BLT-1 Signaling Pathways
Upon binding of its ligand LTB4, BLT-1 activates several downstream signaling cascades that

are crucial for mediating inflammatory responses. The primary signaling pathway involves the

activation of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an

increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading

to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen

species (ROS).

Another important pathway involves the activation of the mitogen-activated protein kinase

(MAPK) cascade, including ERK, p38, and JNK. These pathways regulate gene expression

and contribute to the long-term inflammatory response.

Below is a diagram illustrating the key signaling events downstream of BLT-1 activation in an

immune cell.
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BLT-1 Signaling Cascade

Experimental Protocols
Accurate detection and quantification of BLT-1 expression are essential for research and drug

development. This section provides detailed protocols for common experimental techniques
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used to study BLT-1.

Immunohistochemistry (IHC) for BLT-1 in Paraffin-
Embedded Tissues
This protocol outlines the steps for detecting BLT-1 protein in formalin-fixed paraffin-embedded

(FFPE) human tissue sections, such as tonsil.[7]

I. Deparaffinization and Rehydration

Bake slides at 60°C for 60 minutes.

Immerse slides in two changes of xylene for 5 minutes each.

Immerse slides in two changes of 100% ethanol for 3 minutes each.

Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20).

III. Staining

Incubate slides with a hydrogen peroxide blocking solution for 10 minutes to quench

endogenous peroxidase activity.

Rinse with wash buffer.
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Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 60 minutes

to prevent non-specific antibody binding.

Incubate with the primary antibody against BLT-1 (at a pre-optimized dilution) overnight at

4°C in a humidified chamber.

Rinse with wash buffer (3 changes for 5 minutes each).

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

Rinse with wash buffer.

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room

temperature.

Rinse with wash buffer.

Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color

develops.

Rinse with distilled water.

IV. Counterstaining and Mounting

Counterstain with hematoxylin for 1-2 minutes.

Rinse with tap water.

Dehydrate through graded ethanol solutions (70%, 95%, 100%).

Clear in xylene.

Mount with a permanent mounting medium.

The following diagram illustrates the general workflow for immunohistochemistry.

FFPE Tissue Section Deparaffinization &
Rehydration Antigen Retrieval Blocking Primary Antibody

(anti-BLT-1) Secondary Antibody Detection (HRP/DAB) Counterstaining Dehydration &
Mounting Microscopy
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IHC Staining Workflow

Western Blotting for BLT-1 Detection
This protocol is designed for the detection of BLT-1 protein in human cell lysates, such as

those from isolated neutrophils.[8][9]

I. Sample Preparation

Isolate neutrophils from whole blood using density gradient centrifugation.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant (protein lysate).

Determine the protein concentration using a BCA or Bradford assay.

II. SDS-PAGE and Protein Transfer

Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5

minutes.

Load samples onto a 10% SDS-polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90

minutes.

III. Immunodetection

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1%

Tween-20) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against BLT-1 (at a pre-optimized dilution)

overnight at 4°C with gentle agitation.

Wash the membrane with TBST (3 changes for 10 minutes each).

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST (3 changes for 10 minutes each).

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using a chemiluminescence imaging system.

The following diagram outlines the key steps in a Western blotting experiment.

Cell Lysate SDS-PAGE Protein Transfer Blocking Primary Antibody
(anti-BLT-1) Secondary Antibody ECL Detection Imaging

Click to download full resolution via product page

Western Blotting Workflow

Flow Cytometry for BLT-1 Expression on Leukocytes
This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) to

identify and quantify BLT-1 expression on different leukocyte subsets.[10][11]

I. Cell Preparation

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.

II. Staining

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
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Add Fc block (e.g., Human TruStain FcX™) and incubate for 10 minutes at room

temperature to block non-specific antibody binding to Fc receptors.

Add the cocktail of fluorochrome-conjugated antibodies. A recommended panel for identifying

major leukocyte subsets and BLT-1 expression is provided below.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of FACS buffer.

Resuspend the cells in 300-500 µL of FACS buffer for analysis.

(Optional) Add a viability dye (e.g., 7-AAD or propidium iodide) just before analysis to

exclude dead cells.

Recommended Antibody Panel:

Target Fluorochrome Cell Population

BLT-1 PE Target of interest

CD45 APC-H7 All leukocytes

CD3 FITC T-lymphocytes

CD14 PerCP-Cy5.5 Monocytes

CD16 PE-Cy7 Neutrophils, NK cells

CD19 APC B-lymphocytes

CD56 BV421 NK cells

III. Data Acquisition and Analysis

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on single,

live cells, and then identify the different leukocyte populations based on their specific

markers. Finally, quantify the expression of BLT-1 on each subset.
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The following diagram shows a logical workflow for gating cells in a flow cytometry experiment

to analyze BLT-1 expression.

All Events
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NK cells
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Flow Cytometry Gating Strategy

Quantitative PCR (qPCR) for LTB4R1 mRNA
This protocol provides a method for the quantitative analysis of LTB4R1 mRNA expression in

human tissues or cells.[12]
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I. RNA Extraction and cDNA Synthesis

Extract total RNA from tissue or cell samples using a suitable method (e.g., TRIzol reagent or

a column-based kit).

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

running an aliquot on an agarose gel.

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with

oligo(dT) or random primers.

II. qPCR Reaction

Prepare a qPCR reaction mix containing:

SYBR Green or TaqMan master mix

Forward and reverse primers for LTB4R1

cDNA template

Nuclease-free water

Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for

normalization.

Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling

profile:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds
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Include a melt curve analysis at the end of the run when using SYBR Green to ensure

product specificity.

III. Data Analysis

Determine the cycle threshold (Ct) values for both the target gene (LTB4R1) and the

housekeeping gene.

Calculate the relative expression of LTB4R1 using the ΔΔCt method. For absolute

quantification, generate a standard curve using a known amount of a plasmid containing the

LTB4R1 amplicon.

The following diagram illustrates the workflow for a qPCR experiment.

Tissue/Cells RNA Extraction cDNA Synthesis qPCR Data Analysis
(ΔΔCt or Standard Curve)

Relative/Absolute
Quantification

Click to download full resolution via product page

qPCR Experimental Workflow

Conclusion
This technical guide provides a comprehensive resource for researchers studying BLT-1. The

provided data on tissue expression, detailed experimental protocols, and visualization of

signaling pathways will aid in the design and execution of experiments aimed at understanding

the role of BLT-1 in various physiological and pathological processes. Further investigation into

the nuanced regulation and function of BLT-1 in different cellular contexts will continue to be a

critical area of research with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15608164?utm_src=pdf-body-img
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-body
https://www.benchchem.com/product/b15608164?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive
sensitization and local inflammation in mice | PLOS One [journals.plos.org]

2. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in
humans - PMC [pmc.ncbi.nlm.nih.gov]

3. Tissue expression of LTB4R - Summary - The Human Protein Atlas [proteinatlas.org]

4. LTB4R protein expression summary - The Human Protein Atlas [proteinatlas.org]

5. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. sinobiological.com [sinobiological.com]

8. researchgate.net [researchgate.net]

9. Neutrophils Require Activation to Express Functional Cell-Surface Complement Receptor
Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

10. Standardization of Workflow and Flow Cytometry Panels for Quantitative Expression
Profiling of Surface Antigens on Blood Leukocyte Subsets: An HCDM CDMaps Initiative -
PMC [pmc.ncbi.nlm.nih.gov]

11. beckman.com [beckman.com]

12. Quantification and characterization of mouse and human tissue-resident microbiota by
qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BLT-1 Expression: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608164#blt-1-expression-in-different-tissue-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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